

5-Chloro-3-(trifluoromethyl)pyridin-2-amine molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1592199

[Get Quote](#)

An In-depth Technical Guide to **5-Chloro-3-(trifluoromethyl)pyridin-2-amine**

Executive Summary

This technical guide provides a comprehensive overview of **5-Chloro-3-(trifluoromethyl)pyridin-2-amine** (CAS No. 79456-26-1), a critical chemical intermediate in the development of advanced pharmaceuticals and agrochemicals.^[1] This document details its molecular structure, physicochemical properties, established synthesis protocols, and significant applications. With its unique trifluoromethylpyridine (TFMP) moiety, this compound offers a valuable scaffold for drug discovery and material science, owing to the distinctive physicochemical properties imparted by the fluorine atoms.^{[1][2]} This guide is intended for researchers, chemists, and professionals in the fields of drug development and organic synthesis, offering expert insights into the handling, application, and scientific context of this versatile molecule.

Molecular Identity and Physicochemical Properties

The precise identification and characterization of a compound's physical properties are fundamental for its effective application in research and development.

Molecular Structure and Identifiers

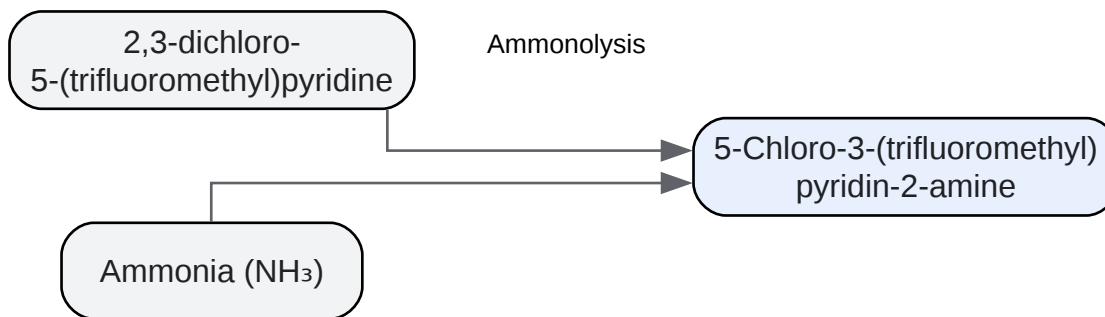
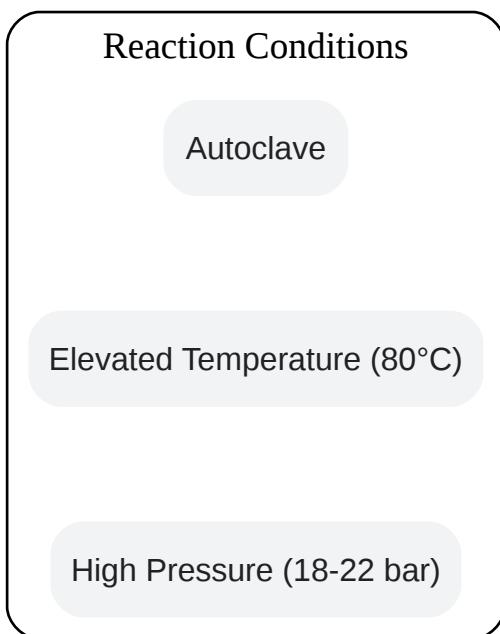
5-Chloro-3-(trifluoromethyl)pyridin-2-amine is an aminopyridine derivative.^{[3][4]} Its structure is characterized by a pyridine ring substituted with an amine group at the 2-position, a chlorine atom at the 5-position, and a trifluoromethyl group at the 3-position.

Identifier	Value	Source(s)
IUPAC Name	3-chloro-5-(trifluoromethyl)pyridin-2-amine	[5]
CAS Number	79456-26-1	[3] [5]
Molecular Formula	C ₆ H ₄ ClF ₃ N ₂	[5] [6] [7]
Molecular Weight	196.56 g/mol	[4] [6] [8]
Canonical SMILES	C1=C(C=NC(=C1Cl)N)C(F)(F)F	[5]
InChI Key	WXNPZQIRDCDLJD-UHFFFAOYSA-N	[3] [5]
EC Number	401-670-0	

Physicochemical Data

The physical and chemical properties of this compound are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

Property	Value	Source(s)
Appearance	Light yellow to off-white crystalline solid	[3][9][10]
Melting Point	86-97.5 °C	[3][9][10]
Boiling Point	~205 °C at 760 mmHg	[3][7][10]
Water Solubility	622 mg/L at 25°C	[3]
Solubility	Slightly soluble in Chloroform and Methanol	[3]
LogP	2.59 at 20°C	[3]
pKa	1.79 ± 0.49 (Predicted)	[3]
Density	~1.5 g/cm³	[7]



Synthesis and Manufacturing

The primary industrial synthesis of **5-Chloro-3-(trifluoromethyl)pyridin-2-amine** relies on the selective amination of a dichlorinated precursor. This process is favored for its high yield and efficiency.

Core Synthesis Pathway: Ammonolysis of 2,3-dichloro-5-trifluoromethylpyridine

The most common synthesis route involves the reaction of 2,3-dichloro-5-trifluoromethylpyridine with ammonia under pressure.[3][9] This ammonolysis reaction selectively displaces the chlorine atom at the 2-position, which is more activated towards nucleophilic substitution than the chlorine at the 3-position.

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The lone pair of electrons on the ammonia molecule attacks the electron-deficient carbon at the 2-position of the pyridine ring. This is followed by the elimination of a chloride ion to yield the final product.

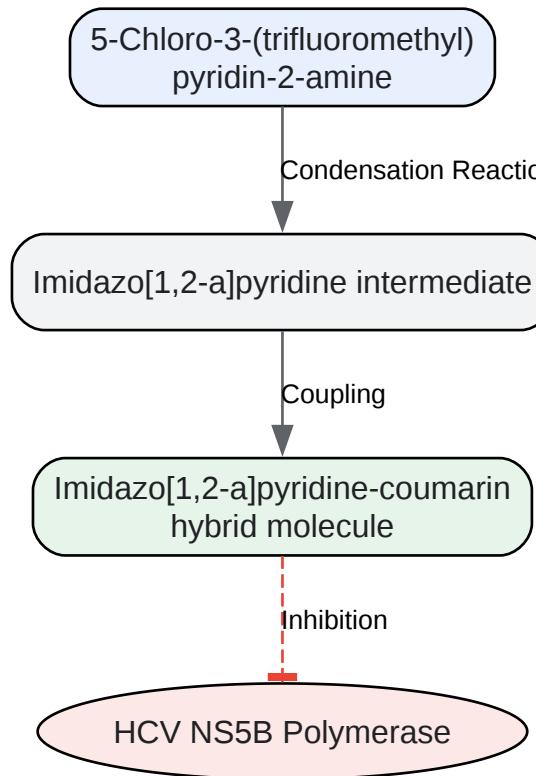
[Click to download full resolution via product page](#)

Caption: Synthesis workflow via ammonolysis.

The following protocol is a representative example of the ammonolysis reaction.[3][9]

- Reactor Charging: Charge a high-pressure autoclave with 2,3-dichloro-5-trifluoromethylpyridine (1.0 eq) and water.
- Sealing and Ammonolysis: Seal the autoclave and carefully introduce liquid ammonia (approx. 22 eq) via a pressure bottle.
- Reaction Execution: Heat the reaction mixture to 80°C. Maintain the internal pressure between 18-22 bar for approximately 9 hours.

- Cooling and Isolation: After the reaction is complete, cool the autoclave to room temperature.
- Product Filtration: The solid product is collected by filtration.
- Washing and Drying: Wash the collected solid with water to remove residual salts and dry under vacuum to obtain the final product, **5-Chloro-3-(trifluoromethyl)pyridin-2-amine**, typically with a yield of around 90%.^{[3][9]}


Key Applications in Research and Development

5-Chloro-3-(trifluoromethyl)pyridin-2-amine is a versatile building block, primarily utilized in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.^{[1][11]}

Role as a Key Building Block in Medicinal Chemistry

The unique electronic properties conferred by the chloro and trifluoromethyl substituents make this compound a valuable starting material for creating complex pharmaceutical agents.^[1]

This aminopyridine derivative serves as a crucial reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules.^[3] These hybrids have been investigated as potential inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a key enzyme for viral replication.^[3]

[Click to download full resolution via product page](#)

Caption: Pathway to HCV NS5B inhibitors.

Agrochemical Synthesis

This compound is a known precursor in the production of the fungicide Fluazinam.^[3] The synthesis involves a condensation reaction between the aminopyridine intermediate and 2,4-dichloro-3,5-dinitro-trifluoromethylbenzene.^[9] The resulting product, Fluazinam, is a broad-spectrum fungicide used to control various plant diseases.

Material Science Applications

The presence of the trifluoromethyl group imparts specific properties such as thermal stability and hydrophobicity.^[1] This makes **5-Chloro-3-(trifluoromethyl)pyridin-2-amine** an interesting candidate for research in specialty polymers and advanced materials where such characteristics are desirable.^[1]

Analytical Characterization

To ensure purity and confirm identity, a combination of chromatographic and spectroscopic methods is employed.

- Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods to assess the purity of the compound, with manufacturers often guaranteeing purity levels of 98% or higher.[1][3]
- Spectroscopy:
 - Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy would be used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
 - Mass Spectrometry (MS): This technique is used to confirm the molecular weight (196.56 g/mol) and fragmentation pattern of the molecule.[4]
 - Infrared (IR) Spectroscopy: IR analysis would show characteristic peaks for the N-H stretches of the amine group and C-Cl, C-F, and aromatic ring vibrations.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification and GHS Classification

The compound is classified as hazardous and requires careful handling.

Hazard Class	GHS Code	Description	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[4]
Skin Irritation	H315	Causes skin irritation	[3]
Eye Irritation	H319	Causes serious eye irritation	[3]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	[3]
Hazardous to the Aquatic Environment	H412	Harmful to aquatic life with long lasting effects	[3] [4]

Recommended Handling and Personal Protective Equipment (PPE)

- Work in a well-ventilated area or under a chemical fume hood.
- Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles or face shield).[\[3\]](#)
- Avoid breathing dust.[\[3\]](#) Do not ingest or allow contact with skin and eyes.
- In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [\[3\]](#)

Storage and Stability

- Store in a tightly sealed container in a cool, dry, and dark place.[\[3\]](#)
- Keep in an inert atmosphere to prevent degradation.[\[3\]](#) The compound is noted to be stable under recommended storage conditions but may be air-sensitive.[\[10\]](#)

Conclusion

5-Chloro-3-(trifluoromethyl)pyridin-2-amine is a high-value chemical intermediate with demonstrated importance in the synthesis of pharmaceuticals and agrochemicals. Its well-defined synthesis and versatile reactivity make it a cornerstone for innovation in organic chemistry. As research into fluorinated compounds continues to expand, the demand for high-purity building blocks like this aminopyridine is expected to grow, paving the way for the development of novel drugs and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinfo.com [nbinfo.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 79456-26-1 | CAS DataBase [m.chemicalbook.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Online | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Manufacturer and Suppliers [scimlifly.com]
- 6. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 7. CAS#:79456-26-1 | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | Chemsrx [chemsrx.com]
- 8. 79456-26-1|2-Amino-3-chloro-5-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 9. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | 79456-26-1 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [5-Chloro-3-(trifluoromethyl)pyridin-2-amine molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1592199#5-chloro-3-trifluoromethyl-pyridin-2-amine-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com